molecular formula C10H12N2O B010506 Serotonin CAS No. 50-67-9

Serotonin

Cat. No.: B010506
CAS No.: 50-67-9
M. Wt: 176.21 g/mol
InChI Key: QZAYGJVTTNCVMB-UHFFFAOYSA-N
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Description

Serotonin (5-hydroxytryptamine, 5-HT) is a biogenic monoamine neurotransmitter and hormone synthesized from the amino acid tryptophan via the enzymes tryptophan hydroxylase (TPH) and aromatic L-amino acid decarboxylase. It is primarily produced in enterochromaffin cells of the gastrointestinal tract (90%) and neurons of the raphe nuclei in the brainstem . This compound regulates diverse physiological processes, including mood, appetite, sleep, and gastrointestinal motility, by binding to 14 known receptor subtypes (5-HT₁–5-HT₇ families) . Dysregulation of this compound is implicated in psychiatric disorders (e.g., depression, anxiety), migraines, and gastrointestinal pathologies .

Preparation Methods

Biochemical Synthesis of Serotonin

Tryptophan Hydroxylation: The Rate-Limiting Step

This compound biosynthesis begins with the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP), catalyzed by tryptophan hydroxylase (TPH). Two isoforms, TPH1 and TPH2, govern this process:

  • TPH1 : Predominantly expressed in peripheral tissues, including enterochromaffin cells of the gastrointestinal tract, where it synthesizes this compound for systemic circulation .

  • TPH2 : Localized in serotonergic neurons and the enteric nervous system, producing this compound for neurotransmission .

The reaction occurs in cytosolic and particulate fractions of cells, requiring tetrahydrobiopterin (BH₄) as a cofactor and molecular oxygen. Competitive inhibitors like p-chlorophenylalanine (PCPA) selectively target TPH, reducing this compound synthesis by 70–90% in experimental models .

Table 1: Comparative Properties of TPH Isoforms

PropertyTPH1TPH2
Localization Peripheral tissues (GI tract)CNS, enteric neurons
Km for Tryptophan 50 μM100 μM
Inhibition by PCPA IC₅₀ = 12 μMIC₅₀ = 8 μM
Regulation Nutrient-sensitive (glucose)Neural activity-dependent

Chemical Synthesis Pathways

Indole Alkylation and Hydroxylation

Industrial-scale this compound production often employs chemical synthesis to bypass enzymatic limitations. A common route involves:

  • Friedel-Crafts Alkylation : Reacting indole with acetyl chloride in the presence of AlCl₃ to yield 3-acetylindole.

  • Hydroxylation : Treating 3-acetylindole with hydrogen peroxide (H₂O₂) and acetic acid to form 5-hydroxy-3-acetylindole.

  • Hydrolysis and Amination : Acidic hydrolysis produces 5-hydroxytryptophol, followed by reductive amination with ammonium acetate and sodium cyanoborohydride to yield this compound .

Table 2: Chemical Synthesis Conditions and Yields

StepReagentsTemperatureTimeYield
Friedel-CraftsAcetyl chloride, AlCl₃0–5°C2 h78%
HydroxylationH₂O₂, CH₃COOH50°C6 h65%
Reductive AminationNH₄OAc, NaCNBH₃RT12 h82%

Challenges in Chemical Synthesis

  • Byproducts : Over-hydroxylation at the 7-position of indole generates 5,7-dihydroxytryptamine, requiring chromatographic purification .

  • Stereoselectivity : Racemic mixtures necessitate chiral resolution using cellulose-based HPLC columns .

Extraction and Purification from Biological Sources

Platelet and Enterochromaffin Cell Isolation

Peripheral this compound is extracted from platelet-rich plasma or intestinal enterochromaffin cells:

  • Platelet Isolation : Centrifugation at 200 × g for 15 min to separate platelet-rich plasma, followed by lysis with 0.1% Triton X-100 .

  • Enterochromaffin Cell Harvesting : Dissociation of intestinal mucosa with collagenase IV (1 mg/mL), followed by fluorescence-activated cell sorting (FACS) using antibodies against chromogranin A .

Solid-Phase Extraction (SPE)

Crude extracts are purified via mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX):

  • Loading : Adjust pH to 2.5 with HCl to protonate this compound’s amine group.

  • Washing : 10% methanol in 0.1 M HCl to remove lipids and proteins.

  • Elution : 80:20 methanol:ammonium hydroxide (pH 10.5) .

Recovery Rates : 92–95% for platelet-derived this compound, 85–88% for enterochromaffin cell extracts .

Analytical Methods for Quality Assessment

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with electrochemical detection (ECD) is the gold standard for quantifying this compound:

  • Column : C18 (150 × 4.6 mm, 3 μm)

  • Mobile Phase : 50 mM sodium acetate, 0.1 mM EDTA, 8% methanol (pH 4.5)

  • Flow Rate : 0.8 mL/min

  • Detection : +650 mV working potential .

Table 3: HPLC Validation Parameters

ParameterValue
Linearity 1–100 ng/mL (R² = 0.999)
LOD 0.2 ng/mL
LOQ 0.5 ng/mL
Intraday Precision 1.8% RSD

Solid-State Nuclear Magnetic Resonance (SSNMR)

Recent advances in SSNMR (e.g., ²H NMR) assess this compound’s membrane interactions during purification:

  • Sample Preparation : Hydrated lipid vesicles (POPC/POPE/POPS/cholesterol) incubated with 10 mol% this compound .

  • Key Findings : this compound disorders lipid acyl chains (-Δ order parameter = 0.12 at C2–C6), complicating membrane-based extraction methods .

Industrial-Scale Production Challenges

Fermentation with Recombinant Enzymes

E. coli strains expressing human TPH1 and AADC achieve titers of 1.2 g/L this compound in fed-batch bioreactors:

  • Induction : 0.5 mM IPTG at OD₆₀₀ = 0.6

  • Yield Limitations : Tryptophan transport bottlenecks reduce efficiency by 40% compared to chemical synthesis .

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times by 60%:

  • Hydroxylation Step : 30 min at 100°C vs. 6 h conventionally .

Chemical Reactions Analysis

Types of Reactions: Serotonin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Neuroscience Research

Serotonin is crucial for understanding brain function and behavior. Recent studies have revealed its interactions with other neurotransmitters, particularly dopamine. For instance, research conducted at Stanford University demonstrated how dopamine and this compound work in opposition to influence learning and reward processing. This dual control mechanism is essential for understanding disorders such as addiction and depression, where imbalances between these neurotransmitters can lead to maladaptive behaviors .

Case Study: Dopamine-Serotonin Interaction

  • Objective : To explore how this compound and dopamine interact during reward learning.
  • Method : Engineered mice were used to manipulate and observe this compound and dopamine signaling in the nucleus accumbens.
  • Findings : The study found that while dopamine signaling increased with rewards, this compound signaling decreased. Both systems must be active for effective learning to occur .

Psychiatric Applications

This compound is prominently implicated in mood regulation and various psychiatric disorders. The this compound hypothesis of depression suggests that low levels of this compound contribute to depressive symptoms. Selective this compound reuptake inhibitors (SSRIs) are commonly prescribed to enhance this compound availability in the brain.

Clinical Significance

  • Mood Disorders : this compound's role in mood regulation has led to its application in treating conditions like major depressive disorder (MDD) and anxiety disorders.
  • Research Findings : A systematic review indicated that variations in this compound transporter genes may influence treatment outcomes for antidepressants .

Gastrointestinal Function

Interestingly, about 90% of the body's this compound is found in the gastrointestinal tract, where it regulates bowel function and gut motility. The enterochromaffin cells release this compound in response to food intake, influencing digestive processes.

Key Functions

  • Bowel Regulation : Increased this compound levels enhance gut motility, aiding digestion.
  • Appetite Control : this compound helps modulate appetite during meals .

Pharmacological Developments

Recent advancements have focused on developing new therapies targeting this compound pathways. For example, PRAX-114 is an investigational drug designed as a GABAA receptor positive allosteric modulator for treating MDD and perimenopausal depression.

Clinical Trials Overview

  • Phase 2a Trials : Initial results showed significant improvements in depression scores within two weeks of treatment.
  • Advantages : PRAX-114 offers a wider therapeutic window and improved patient compliance due to its pharmacokinetic profile .

Potential Future Applications

The ongoing research into this compound's multifaceted roles suggests further therapeutic avenues:

  • Addiction Treatment : Understanding the balance between dopamine and this compound could lead to novel treatments for addiction by modulating these pathways .
  • Broader Psychiatric Indications : Given its safety profile, PRAX-114 may be explored for various psychiatric conditions beyond MDD .

Summary Table of this compound Applications

Application AreaDescriptionKey Findings/References
Neuroscience ResearchStudy of interactions with dopamine; impact on learningStanford Study on Dopamine/Serotonin
Psychiatric TreatmentRole in mood disorders; SSRIs as treatmentSystematic Review on Depression
Gastrointestinal FunctionRegulation of bowel movements; appetite controlRole of this compound in GI Tract
Pharmacological DevelopmentNew drugs targeting this compound pathways (e.g., PRAX-114)Clinical Trials Overview

Mechanism of Action

Serotonin exerts its effects by binding to and activating this compound receptors, which are distributed throughout the central and peripheral nervous systems. These receptors are involved in various signaling pathways that regulate mood, cognition, and physiological processes. This compound can also signal through a non-receptor mechanism called serotonylation, where it modifies proteins and influences cellular functions .

Comparison with Similar Compounds

Serotonin shares structural and functional similarities with other monoamines, hormones, and receptor-targeting compounds. Key comparisons are outlined below:

Monoamine Neurotransmitters: this compound vs. Dopamine vs. Norepinephrine

Parameter This compound (5-HT) Dopamine (DA) Norepinephrine (NE)
Synthesis Pathway Tryptophan → 5-HTP → 5-HT Tyrosine → L-DOPA → DA DA → NE (via dopamine β-hydroxylase)
Primary Receptors 5-HT₁–5-HT₇ families (GPCRs) D₁–D₅ (GPCRs) α₁, α₂, β₁–β₃ (GPCRs)
Key Functions Mood regulation, gut motility Reward, motor control Stress response, alertness
Transporter Selectivity High affinity for SERT High affinity for DAT High affinity for NET
Clinical Relevance SSRIs (e.g., fluoxetine) for depression L-DOPA for Parkinson’s disease SNRIs (e.g., venlafaxine) for anxiety
  • Key Findings :
    • Human this compound transporters (SERT) exhibit broader substrate recognition compared to Schistosoma mansoni SERT (SmSERT), which is highly selective for this compound .
    • This compound and dopamine interact antagonistically in schizophrenia: 5-HT₂A receptor antagonists (e.g., clozapine) reduce dopamine-mediated psychosis while minimizing extrapyramidal side effects .

This compound Receptor Agonists: Triptans vs. This compound

Triptans (5-HT₁B/1D agonists) are migraine therapeutics designed to mimic this compound’s vasoconstrictive and anti-inflammatory effects. A meta-analysis of 53 trials highlights differences in efficacy and tolerability :

Triptan 2-Hour Pain Relief (%) Sustained Pain-Free (%) Adverse Events (%)
Sumatriptan 100 mg 59 (57–60) 20 (18–21) 13 (8–18)
Rizatriptan 10 mg 72 (70–74) 35 (32–38) 14 (10–18)
Eletriptan 80 mg 68 (66–70) 30 (28–32) 22 (18–26)
  • Key Findings :
    • Rizatriptan 10 mg outperforms this compound in migraine relief due to enhanced 5-HT₁B/1D receptor binding kinetics .
    • This compound itself is unsuitable as a therapeutic due to peripheral side effects (e.g., vasoconstriction, nausea) .

This compound vs. Hormones: Interaction with Testosterone

In aggressive behavior, this compound and testosterone exhibit inverse relationships:

  • Low central this compound (measured via CSF 5-HIAA) correlates with impulsivity, while high testosterone amplifies aggression. Their interaction modulates fear/anxiety pathways in the amygdala .
  • Mechanism : Testosterone downregulates 5-HT₂A receptors, reducing this compound’s inhibitory control over aggression .

Structural and Functional Insights from Comparative Studies

This compound Transporters Across Species

Species SERT Substrate Selectivity Key Difference
Human Broad (e.g., 5-HT, MDMA) Promiscuous substrate recognition
Schistosoma mansoni Narrow (5-HT only) Enhanced selectivity due to SmSERT structure
Drosophila Moderate (5-HT, few analogs) Intermediate selectivity
  • Implications: SmSERT’s selectivity could inspire novel anti-schistosomal drugs targeting this compound uptake .

This compound vs. Gastrin in Gastric Pathologies

In chronic atrophic gastritis and gastric cancer:

  • This compound expression increases 3-fold in gastric cancer vs. normal tissue.
  • Gastrin expression correlates with tumor differentiation, unlike this compound, which is independent of histologic subtype .

Clinical and Therapeutic Implications

  • This compound Syndrome: Caused by excessive serotonergic activity (e.g., SSRI + MAOI). Symptoms (autonomic hyperactivity, neuromuscular rigidity) overlap with neuroleptic malignant syndrome but differ in hyperreflexia and clonus .
  • Antidepressants: SNRIs (e.g., venlafaxine) target both this compound and norepinephrine transporters, offering broader efficacy than SSRIs in treatment-resistant depression .

Biological Activity

Serotonin, chemically known as 5-hydroxytryptamine (5-HT), is a crucial neurotransmitter primarily recognized for its role in the central nervous system (CNS). However, extensive research has revealed that this compound also exerts significant biological activities outside the CNS, influencing various physiological processes across multiple organ systems. This article delves into the diverse biological activities of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is synthesized from the amino acid tryptophan and is predominantly found in the gastrointestinal tract, blood platelets, and the CNS. It plays a pivotal role in regulating mood, cognition, and various bodily functions including cardiovascular health, gastrointestinal motility, and immune response.

1. CNS Functions

This compound is best known for its involvement in mood regulation and its implications in psychiatric disorders such as depression and anxiety. Selective this compound reuptake inhibitors (SSRIs) are commonly prescribed to enhance serotonergic activity in the brain.

2. Peripheral Functions

Recent studies have highlighted this compound's roles beyond the CNS:

  • Cardiovascular System : this compound influences vascular tone and platelet activation. It promotes vasoconstriction and is involved in hemostasis through its action on platelets .
  • Gastrointestinal Tract : Approximately 90% of the body’s this compound is located in the gut, where it regulates bowel motility and secretion .
  • Hematopoiesis : this compound plays a critical role in the development and differentiation of hematopoietic stem cells. It has been shown to enhance megakaryocyte proliferation and platelet formation .

This compound exerts its effects through various receptors (15 known subtypes), which are categorized into seven families based on their signaling mechanisms. The primary receptors include:

  • 5-HT1 : Involved in mood regulation.
  • 5-HT2 : Plays a role in cardiovascular function and platelet aggregation.
  • 5-HT3 : Associated with nausea and vomiting responses.

Table 1: Summary of this compound Receptors and Their Functions

Receptor TypeFunctionLocation
5-HT1Mood regulationCNS
5-HT2Platelet aggregation, vasoconstrictionCNS & Peripheral Tissues
5-HT3Nausea responseGut & CNS
5-HT4Gastrointestinal motilityGut

Case Study 1: this compound's Role in Hematopoiesis

A study demonstrated that this compound enhances the survival of red blood cells (RBCs) and promotes erythropoiesis. Mice lacking peripheral this compound exhibited impaired RBC development, indicating this compound's essential role in hematopoietic processes .

Case Study 2: Impact on Neuronal Function

Research involving induced pluripotent stem cell-derived neurons showed that this compound modulates mitochondrial function and calcium homeostasis, thereby improving neuronal excitability. This suggests potential therapeutic implications for conditions like major depressive disorder (MDD) where serotonergic signaling is disrupted .

Research Findings

Recent investigations have expanded our understanding of this compound's biological activity:

  • Gene Expression Regulation : this compound has been found to influence gene expression through mechanisms such as histone serotonylation, which enhances transcriptional activity within neurons .
  • Metabolic Regulation : The this compound transporter (SERT) has been implicated in regulating brown adipose tissue function, affecting energy metabolism and thermogenesis .

Properties

IUPAC Name

3-(2-aminoethyl)-1H-indol-5-ol
Source PubChem
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InChI

InChI=1S/C10H12N2O/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10/h1-2,5-6,12-13H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAYGJVTTNCVMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H12N2O
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DSSTOX Substance ID

DTXSID8075330
Record name Serotonin
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Molecular Weight

176.21 g/mol
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Physical Description

Solid
Record name Serotonin
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Solubility

25.5 mg/mL
Record name Serotonin
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CAS No.

50-67-9
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Record name 3-(2-aminoethyl)indol-5-ol
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Synthesis routes and methods I

Procedure details

5-HT2A receptor binding assay was performed in reference to a method described by Hirose et al. (Japan. J. Pharmacol., 53, 321-329, 1990). After a reaction in a total volume of 200 μL of 50 mM Tris-HCl (pH=7.6) buffer solution containing 50 μL of [3H]-ketanserin (final concentration 1 nM), 1 μL of test drug in DMSO, and 149 μL of human 5-HT2A receptor-expressing CHO cell membrane sample, human 5-HT2A receptor binding activity of [3H]-ketanserin was measured. The reaction solution let stand for 15 minutes at 37° C., and then it was quickly added on a glass fiber filter plate (Multiscreen FB, Millipore inc.) coated with 0.05% Brij 35 and filtered under reduced pressure. The glass fiber filter was washed with 200 μL of ice-cooled 50 mM Tris-HCl (pH=7.6) twice, repeatedly filtered under reduced pressure, and then transferred to a vial containing 4 mL of Ecoscint A (National Diagnostics inc.). The residual radioactivity on the glass fiber filter was measured by a liquid scintillation counter. Nonspecific binding was measured in the presence of 10 μM of MDL-100907, and [3H]-ketanserin binding inhibition rate in the presence of 1 nM or 10 nM of test drug was determined. The results are shown in Tables 8 to 13.
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Synthesis routes and methods II

Procedure details

For the experiment, helical segments of the basilar artery of pigs were used which were isolated from pig brains supplied by a slaughterhouse. Each strip was fixed in an organ bath consisting of 10 ml of a modified Tyrode solution such that the tissue was under a tension of 10 mN. Tyrode solution is an aqueous solution containing per liter 150.0 mmol of NaCl, 4.0 mmol of KCl, 1.8 mmol of CaCl2.2H2O, 1.1 mmol of MgCl2.6H2O, 25.0 mmol NaHCO3, 0.3 mmol of NaH2PO4.H2O and 11.1 mmol of glucose. The solution was modified by adding 10-8 mol/l of indomethacin, 10-7 mol/l of atropine and 10-7 mol/l of propanolol and adjusted to pH=7.4. The bath was aerated with a mixture of 95% O2 and 5% CO2. After an equilibration phase of 1 hour a contraction of the tissue was produced twice, in each case by addition of serotonin at a concentration of 10-5 mol/l and the preparation was subsequently washed out. The contraction effect was then measured with increasing serotonin concentration and a cumulative concentration effect curve for serotonin was drawn up. A cumulative concentration effect curve was drawn up for the test substance on the same preparation (after washing out again).
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CaCl2.2H2O
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MgCl2.6H2O
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NaH2PO4.H2O
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Synthesis routes and methods III

Procedure details

3-Acetyl-7,8-dihydrofuro[2,3-g]indole To stirred N,N-dimethylacetamide (2.1 mL) under Ar at 0° C. was added phosphorous oxychloride (1.0 mL, 10.7 mmol) dropwise over 10 min. The resultant pale yellow mixture was allowed to warm to ambient temperature, then a solution of 7,8-dihydrofuro[2,3-g]indole (800 mg, 5.0 mmol) in N,N-dimethylacetamide (1.5 mL) was added over 3 min and the mixture was stirred for 2 h. The resultant suspension was heated at 65° C. for 30 min, then cooled in an ice-water bath. Ice (10 g) was added portionwise to the stirred mixture followed by the cautious addition of 20% aqueous sodium hydroxide (10 mL), then water (15 mL). The resultant mixture was heated to reflux for 10 min then cooled to room temperature and diluted with ice-water (50 mL). The suspension was filtered-off and dried to give the crude product (870 mg, 86%) as a beige solid. Recrystallisation from hot ether (10 mL) afforded the product (746 mg, 74%) as a cream-coloured solid: m.p. 233–234.5° C.; NMR (400 MHz, DMSO-d6) δH 2.41 (3H, s), 3.32 (1H, 2H, t, J 8.5 Hz), 4.58 (2H, t, J 8.5 Hz), 6.69 (1H, d, J 8.5 Hz), 7.91 (1H, d, J 8.5 Hz), 8.18 (1H, d, J 3.0 Hz) and 11.76 (1H, br s). 3-Ethyl-7,8-dihydrofuro[2,3-g]indole To a stirred mixture of 3-acetyl-7,8-dihydrofuro[2,3-g]indole (721 mg, 3.58 mmol) in tetrahydrofuran (25 mL) under an atmosphere of Ar at ambient temperature was added, over 5 min, borane (1.0 M in THF; 18 mL, 18 mmol). The resultant mixture was stirred at ambient temperature for 30 min, then heated to reflux for 2 h before cooling to room temperature. Acetone (25 mL) was added and the mixture was heated to reflux for a further 30 min. The mixture was cooled to room temperature then all solvent was removed in vacuo. Methanol (40 mL) was added, and the mixture was again heated to reflux for 30 min, then cooled to room temperature followed by solvent removal in vacuo. Purification by flash column chromatography [SiO2; ethyl acetate-heptane (1:4)] afforded the product (302 mg, 45%) as a white solid: m.p. 91–92.5° C.; Found: C, 76.90; H, 7.02; N, 7.44%. C12H13NO requires: C, 76.98; H, 7.00; N, 7.48%. (S)-1-[2-(tert-Butoxycarbonylamino)propyl]-3-ethyl-7,8-dihydrofuro[2,3-g]indole (S)-1-[2-(tert-Butoxycarbonylamino)propyl]-3-ethyl-7,8-dihydrofuro[2,3-g]indole was prepared according to the method described in Example 1, using 3-ethyl-7,8-dihydrofuro[2,3-g]indole (284 mg, 1.52 mmol). Purification through a short plug of silica (dichloromethane eluant) followed by trituration with hot methanol afforded the product (225 mg, 43%) as a white solid: m.p. 185–186° C. (dec.); NMR (400 MHz, CDCl3) δH 1.11 (2H, d, J 6.5 Hz, 1.29 (3H, t, J 7.5 Hz), 1.41 (9H, br s), 2.70 (2H, qd, J 7.5, 1.0 Hz), 3.43–3.68 (2H, m), 3.89–4.05 (2H, m), 4.10–4.53 (2H, m), 4.60–4.67 (2H, m), 6.69 (2H, m) and 7.31 (1H, d, J 8.5 Hz). (2′S, 3R) and (2′S, 3S)-1-[2-(tert-Butoxycarbonylamino)propyl]-3-ethyl-2,3,7,8-tetrahydrofuro[2,3-g]indoles To a stirred solution of (S)-1-[2-(tert-butoxycarbonylamino)propyl]-3-ethyl-7,8-dihydrofuro[2,3-g]indole (209 mg, 0.69 mmol) in acetic acid (20 mL) under Ar at 5° C. was added sodium cyanoborohydride (130 mg, 2.00 mmol), and the resultant mixture was stirred at ambient temperature for 16 h. The reaction was poured onto ice-water (75 mL) and ammonium hydroxide was added portionwise (to pH 9–10). The mixture was extracted with chloroform (3×40 mL). The combined organic extracts were washed with brine (40 mL), dried (MgSO4) and the solvent removed in vacuo to afford the crude products (228 mg, 109%) as a 2:1 mixture of diastereoisomers [as determined by 1H-NMR (400 MHz)—by integration of the CHCH3 doublets]. The crude products were dissolved in dichloromethane (1 mL) and were separated into the constituent single diastereomers by repeat injection (50 μL injections) onto a semi-preparative chiral HPLC column [ChiralCel OD, hexane-2-propanol (95:5), 3 mL/min, 210 nm]. This procedure afforded Isomer 1 (95 mg, 45%) as a white solid: LC [ABZ+(15 cm×4.6 mm; 5 μm); 210 nm; 1 mL/min; methanol-10 mM aqueous ammonium acetate solution (80:20)] 99.1% (4.53 min); MS (ES+) m/z 291 [M+H−(CH3)2C═CH2]+; and Isomer 2 (50 mg, 24%) as a colourless oil (which slowly crystallised to a white solid): LC [ABZ+(15 cm×4.6 mm; 5 μm); 210 nm; 1 mL/min; methanol-10 mM aqueous ammonium acetate solution (80:20)] 98.0% (4.58 min); MS (ES+) m/z 291 [M+H−(CH3)2C═CH2]+. [2S,3(R or S)]-1-(3-Ethyl-2,3,7,8-tetrahydrofuro[2,3-g]indol-1-yl)-2-propylamine fumarate Salt formation was carried-out according to the method described in Example 1, affording the title compound (76.5 mg, 77%) as a white solid (fumarate): LC [ABZ+(15 cm×4.6 mm; 5 μm); 210 nm; 1 mL/min; methanol-10 mM aqueous ammonium acetate solution (70:30)] 98.3% (2.98 min); Found: C, 63.04; H, 7.28; N, 7.79%. C19H26N2O5 requires: C, 62.97; H, 7.23; N, 7.73%. [2S,3(S or R)]-1-(3-Ethyl-2,3,7,8-tetrahydrofuro[2,3-g]indol-1-yl)-2-propylamine fumarate Salt formation was carried-out according to the method described in Example 1, affording the title compound (37.6 mg, 62%) as a white solid (1.5 fumarate): NMR (400 MHz, DMSO) δH 0.90 (3H, t, J 7.5 Hz); 1.23 (3H, d, J 6.5 Hz); 1.36–1.50 (1H, m); 1.65–1.77 (1H, m); 2.93–3.04 (2H, m); 3.08–3.31 (4H, m); 3.32–3.44 (1H, m); 3.45–3.55 (1H, m); 4.36–4.47 (2H, m); 6.60 (1H, d, J 7.5 Hz); 6.48 (3H, s); 6.74 (1H, d, J 7.5 Hz) and 2.8–4.6 (very broad hump—NH3+); LC [ABZ+(15 cm×4.6 mm; 5 μm); 210 nm; 1 mL/min; methanol-10 mM aqueous ammonium acetate (70:30)] 97% (3.06 min).
[Compound]
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3R
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0 (± 1) mol
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[Compound]
Name
(2′S, 3S)-1-[2-(tert-Butoxycarbonylamino)propyl]-3-ethyl-2,3,7,8-tetrahydrofuro[2,3-g]indoles
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0 (± 1) mol
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Name
(S)-1-[2-(tert-butoxycarbonylamino)propyl]-3-ethyl-7,8-dihydrofuro[2,3-g]indole
Quantity
209 mg
Type
reactant
Reaction Step One
Quantity
130 mg
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reactant
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20 mL
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resultant mixture
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CHCH3
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crude products
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1 mL
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Yield
45%

Synthesis routes and methods IV

Procedure details

The affinity was determined by competition experiments using [3H]-paroxetine. The membranes are prepared from the frontal cortex of the rat and are incubated in triplicate with 0.25 nM [3H]-paroxetine and the compound being tested in a final volume of 0.4 ml, for 2 hours at 25° C. The incubation buffer contains 50 mM TRIS-HCl (pH 7.4), 120 mM NaCl and 5 mM KCN. The non-specific binding is determined using 10 μM citalopram.
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Synthesis routes and methods V

Procedure details

A preliminary experiment was conducted on groups of 2 male Sprague-Dawley rats each, weighing 220-250 g. Hyperammoniemia was induced by administration of 5 moles/kg i.p. of ammonium acetate one hour before sacrifice. 3-Indolpyruvic acid was administered in 10 mg/kg p.o. doses one hour before the ammonium acetate, that is 2 hours before sacrifice. After decapitation, the cerebral hemispheres were rapidly removed, weighed and homogenized with a double volume of physiological solution +0,1 ml of 20% vitamin C. 1 ml of homogenate was treated with 0,43 ml of 12% TCA and 0,025 ml of 20% vitamin C. After standing for 5 minutes at 5° C., the mixture was centrifuged at 11,000 revolutions per minute in a Sorvall centrifuge, SS 34 rotor, for 10 minutes at 5° C. The supernatant was removed and injected into a high pressure liquid chromatograph, equipped with a RP-8 column (Merck). Administration of 3-indolpyruvic acid led in one case to a 20% increase, and in the other a 50% increase in brain serotonin.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(trifluoro-lambda4-sulfanyl)ethanamine
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N-(trifluoro-lambda4-sulfanyl)ethanamine
N-(trifluoro-lambda4-sulfanyl)ethanamine
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